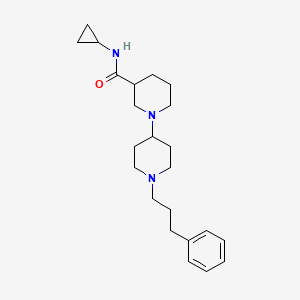![molecular formula C15H17N3O3 B6085308 5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6085308.png)
5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DAPPT, is a heterocyclic compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. DAPPT has been found to possess various biochemical and physiological effects and has been studied for its mechanism of action and potential advantages and limitations for lab experiments.
Applications De Recherche Scientifique
5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs. 5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in inflammation and cancer. 5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-κB) pathway, both of which are involved in the inflammatory response. 5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes, thereby reducing oxidative stress and inflammation. 5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities, making it readily available for research. 5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to have low toxicity, making it a safe compound for in vitro and in vivo experiments. However, one limitation of 5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is its poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
For research include the development of new drugs, investigation of its mechanism of action, and improvement of its solubility in water.
Méthodes De Synthèse
The synthesis of 5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 2,6-diethylbenzaldehyde and malononitrile in the presence of ammonium acetate and acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization. The yield of 5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione obtained through this method is high, making it a reliable and cost-effective method for synthesizing 5-{[(2,6-diethylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione.
Propriétés
IUPAC Name |
5-[(2,6-diethylphenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-3-9-6-5-7-10(4-2)12(9)16-8-11-13(19)17-15(21)18-14(11)20/h5-8H,3-4H2,1-2H3,(H3,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCFWJJOIOUFKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N=CC2=C(NC(=O)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,6-diethylphenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6085227.png)
![2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B6085232.png)

![2-(benzylthio)-N-(2-mercapto-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6085251.png)
![2-(4-{[3-(hydroxymethyl)-3-(2-methylbenzyl)-1-piperidinyl]methyl}phenoxy)ethanol](/img/structure/B6085259.png)
![N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B6085262.png)

![3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B6085283.png)
![2-[4-[1-(2,3-dihydro-1H-inden-5-yl)-4-piperidinyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6085284.png)
![6-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6085298.png)
![3-{[(2-fluorophenyl)amino]sulfonyl}-N-methylbenzamide](/img/structure/B6085317.png)
![2-[(5-cyano-6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclopentylacetamide](/img/structure/B6085324.png)
![1-cycloheptyl-N-[3-(2-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6085329.png)
![1-{2-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6085336.png)